molecular formula C6H4N2O2 B12710676 1H,7H-Pyrazolo(1,2-a)pyrazole-1,7-dione CAS No. 79769-56-5

1H,7H-Pyrazolo(1,2-a)pyrazole-1,7-dione

Cat. No.: B12710676
CAS No.: 79769-56-5
M. Wt: 136.11 g/mol
InChI Key: DOYVLWSSQKOKHQ-UHFFFAOYSA-N
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Description

1H,7H-Pyrazolo(1,2-a)pyrazole-1,7-dione, commonly referred to as "bimane," is a bicyclic heterocyclic compound characterized by a fused pyrazole ring system with two ketone groups at positions 1 and 5. Its derivatives exhibit remarkable fluorescence properties, making them valuable in biochemical and biophysical applications, particularly as thiol-reactive probes and environment-sensitive dyes . The parent compound (CAS 68654-22-8) has a molecular formula of C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 . Key modifications, such as bromination or functional group substitutions, enhance its utility in specific applications like glutathione (GSH) detection, protein labeling, and amyloid fibril imaging .

Properties

CAS No.

79769-56-5

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

IUPAC Name

pyrazolo[1,2-a]pyrazole-3,5-dione

InChI

InChI=1S/C6H4N2O2/c9-5-1-3-7-4-2-6(10)8(5)7/h1-4H

InChI Key

DOYVLWSSQKOKHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CC(=O)N2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,7H-Pyrazolo(1,2-a)pyrazole-1,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones, followed by cyclization to form the pyrazole rings . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 1H,7H-Pyrazolo(1,2-a)pyrazole-1,7-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1H,7H-Pyrazolo(1,2-a)pyrazole-1,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1H,7H-Pyrazolo(1,2-a)pyrazole-1,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, leading to its potential anticancer effects .

Comparison with Similar Compounds

Monobromobimane (mBBr)

  • Application : Widely used for GSH detection due to its rapid reaction with thiols (-SH groups) to form fluorescent adducts (quantum yield: ~0.3) .
  • Limitations : Susceptible to photobleaching and interference from other nucleophiles .

Dibromobimane (dBBr)

  • Advantage : Forms stable disulfide bonds between cysteine residues, enabling protein-protein interaction studies .
  • Synthesis : Produced via bromination of the parent bimane, yielding dibrominated products in 21% yield .

Styryl-Modified Derivatives (e.g., 5h, 5j)

  • Fluorescence Tuning : Introduction of styryl groups shifts emission maxima (e.g., 5h: λem ~550 nm) for multicolor imaging .
  • Selectivity: 5j (4-aminostyryl derivative) binds selectively to amyloid fibrils with a 10-fold higher affinity than unmodified bimane .

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